REACTION_CXSMILES
|
O1[C@H]2C[C@@]3(C)C(C4C[C@H](F)C5[C@@](C)([C@]124)C=CC(=O)C=5)C[C@@H](C)[C@]3([O:27][C:28]([C:30]1[CH:35]=[N:34][C:33]([CH3:36])=[CH:32][N:31]=1)=[O:29])C(OC)=O>C1(C)C=CC=CC=1>[CH3:36][C:33]1[N:34]=[CH:35][C:30]([C:28]([OH:29])=[O:27])=[N:31][CH:32]=1
|
Name
|
product
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
O1[C@@]23[C@@H]1C[C@@]1([C@]([C@@H](CC1C2C[C@@H](C2=CC(C=C[C@]32C)=O)F)C)(C(=O)OC)OC(=O)C3=NC=C(N=C3)C)C
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at room temperature for 16 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
HCl gas is bubbled through the solution for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product triturated with hot ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CC(=NC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |